Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-
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Overview
Description
Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid group and a pyrazole ring system. It is known for its stability and reactivity, making it valuable in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- involves several steps. One common method includes the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyrazoles, each with distinct properties and applications.
Scientific Research Applications
Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The sulfonic acid group and pyrazole ring play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar in structure but with a methyl group instead of the pyrazole ring.
4,4’-(1-Triazene-1,3-diyl)bis[benzenesulfonic acid]: Contains a triazene group, differing in reactivity and applications.
Ethyl or methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate: Similar pyrazole structure but with ester groups.
Uniqueness
Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]- stands out due to its unique combination of the benzenesulfonic acid group and the pyrazole ring, providing distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
34142-26-2 |
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Molecular Formula |
C21H18N4O8S2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C21H18N4O8S2/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33/h3-11,18H,1-2H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
PTOFMVRVTDBZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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